1-(2-chloroethyl)-2-methyl-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives varies depending on the desired substitution pattern on the imidazole ring. For instance, the synthesis of 1-(hydroxyethyl)-3-methylimidazolium sulfate and chloride ionic liquids starts with imidazole and involves a two-step synthesis with a high yield of 98% . Another example is the synthesis of 1-(2-chloroethyl)-2-imidazolidinone, which is achieved through condensation and chlorination reactions starting from urea and N-(hydroxyethyl)ethylenediamine, reaching a yield of 91.5% . These methods highlight the versatility of imidazole chemistry and the ability to introduce various functional groups, including chloroethyl groups, onto the imidazole ring or its derivatives.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution pattern on the imidazole ring can significantly influence the molecular properties, such as donor characteristics, as seen in the synthesis of dichloro(1,3-dimethyl-2-imidazol-2-ylidenimino)phosphane, which exhibits strong PN-π interaction . The molecular structure is often confirmed using techniques such as NMR, FT-IR, and sometimes X-ray crystallography.
Chemical Reactions Analysis
Imidazole derivatives undergo various chemical reactions, including C-alkylation according to the SRN1 mechanism, as seen in the synthesis of 1-methyl-5-nitro-imidazoles . Other reactions include cyclization, N-alkylation, hydrolyzation, and chlorination, which are part of the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole . The reactivity of these compounds allows for the creation of a wide array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, 1-(hydroxyethyl)-3-methylimidazolium sulfate and chloride ionic liquids exhibit high conductivity and thermal stability up to 340°C . The solvation capacity and other physical characteristics such as melting points and solubility can be tailored by modifying the substituents on the imidazole ring. These properties are crucial for applications in fields like electrochemistry and pharmaceuticals.
Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including 1-(2-chloroethyl)-2-methyl-1H-imidazole, have been extensively studied for their antitumor activities. Research highlights the significance of imidazole compounds in the development of new antitumor drugs, with some derivatives advancing to preclinical testing stages. The structural diversity of these compounds allows for the synthesis of molecules with varied biological properties, potentially leading to breakthroughs in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Therapeutic Potential
Imidazole derivatives exhibit a broad spectrum of pharmacological activities, making them subjects of intensive scientific research. Their unique chemical structure is crucial in biological systems, contributing to their diverse therapeutic potential. Studies spanning from 2000 to 2015 have documented the significant anti-infective capabilities of imidazole compounds, suggesting their potential in developing new therapeutic agents (Sharma et al., 2016).
Material Science Applications
In the realm of material science, imidazole-based frameworks, specifically Zeolite Imidazolate Frameworks (ZIFs), have garnered attention for their exceptional properties. These frameworks are utilized in various applications due to their fascinating features like thermal and chemical stability, large surface areas, and unique "gate opening" mechanisms. The synthesis of ZIF materials and their integration into one-dimensional fibrous materials open new avenues for research in areas such as hydrogen storage and adsorption (Sankar, Karthick, Sangeetha, Karmakar, & Kundu, 2019).
Antimicrobial Activities
Imidazole's role as a core structure in pharmaceuticals extends to its use in manufacturing antifungal drugs like ketoconazole and clotrimazole. Beyond pharmaceuticals, imidazole derivatives serve as intermediaries in synthesizing pesticides and insecticides. Their effectiveness against microbial resistance makes them a valuable asset in developing new antimicrobial agents to combat emerging strains of organisms (2022).
Synthesis and Transformation
The synthesis and transformation of imidazole derivatives, particularly those phosphorylated, have been explored for their chemical and biological properties. The creation of 4-phosphorylated imidazole derivatives involves various synthetic methods, leading to compounds with potential applications in insecticide, antiblastic, and other pharmacological fields. This research underscores the continuous exploration of imidazole derivatives to create substances with specified, practical properties (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
properties
IUPAC Name |
1-(2-chloroethyl)-2-methylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYNTNXOGGKWDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276192 | |
Record name | 1-(2-chloroethyl)-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-2-methyl-1H-imidazole | |
CAS RN |
56894-20-3 | |
Record name | 1-(2-chloroethyl)-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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